Tert-butyl (3-methylpiperidin-3-yl)carbamate
Overview
Description
Tert-butyl (3-methylpiperidin-3-yl)carbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Pharmacokinetics
Tert-butyl (3-methylpiperidin-3-yl)carbamate exhibits high gastrointestinal (GI) absorption and is able to permeate the blood-brain barrier (BBB) . . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
Tert-butyl (3-methylpiperidin-3-yl)carbamate plays a significant role in biochemical reactions, particularly in the protection of amine groups during synthesis. It interacts with various enzymes and proteins, including acetylcholinesterase and β-secretase. These interactions are crucial as they inhibit the activity of these enzymes, preventing the breakdown of neurotransmitters and the formation of amyloid plaques, respectively .
Cellular Effects
This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It can inhibit the aggregation of amyloid beta peptides, which is beneficial in preventing neurodegenerative diseases. Additionally, it affects the expression of genes involved in oxidative stress and inflammation, thereby protecting cells from damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of acetylcholinesterase and β-secretase, leading to the accumulation of neurotransmitters and the reduction of amyloid plaque formation. These interactions result in changes in gene expression, particularly those related to oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods. Long-term studies have shown that it can maintain its inhibitory effects on enzymes and protect cells from oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits enzyme activity and protects against neurodegeneration. At higher doses, it may exhibit toxic effects, including cellular apoptosis and organ damage. Therefore, careful dosage optimization is essential for its therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450. These interactions can affect the metabolic flux and levels of various metabolites. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Its localization and accumulation in specific tissues are influenced by its lipophilicity and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and the endoplasmic reticulum. It may also localize to the mitochondria, where it can influence mitochondrial function and protect against oxidative stress. Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments .
Properties
IUPAC Name |
tert-butyl N-(3-methylpiperidin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLFTJQKKCELGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599245 | |
Record name | tert-Butyl (3-methylpiperidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-96-3 | |
Record name | tert-Butyl (3-methylpiperidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.